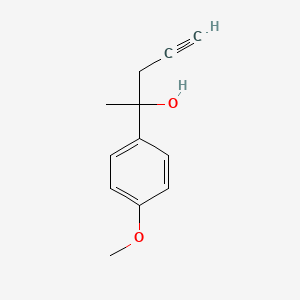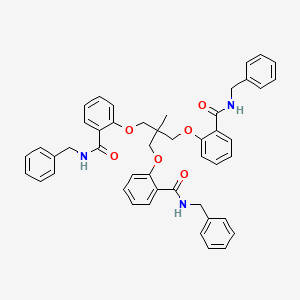
(trans)-3-Amino-5-methyl-1-phenyl-2-pyrrolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(trans)-3-Amino-5-methyl-1-phenyl-2-pyrrolidinone is a chemical compound with a unique structure that includes an amino group, a methyl group, and a phenyl group attached to a pyrrolidinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (trans)-3-Amino-5-methyl-1-phenyl-2-pyrrolidinone typically involves the reaction of 3-amino-5-methyl-1-phenyl-2-pyrrolidinone with appropriate reagents under controlled conditions. One common method involves the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored and controlled to optimize yield and purity. The use of continuous flow reactors may also be employed to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions: (trans)-3-Amino-5-methyl-1-phenyl-2-pyrrolidinone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amines.
Aplicaciones Científicas De Investigación
(trans)-3-Amino-5-methyl-1-phenyl-2-pyrrolidinone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which (trans)-3-Amino-5-methyl-1-phenyl-2-pyrrolidinone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interact with various biomolecules through hydrogen bonding, hydrophobic interactions, and other non-covalent forces.
Comparación Con Compuestos Similares
(cis)-3-Amino-5-methyl-1-phenyl-2-pyrrolidinone: The cis isomer of the compound, which has different spatial arrangement of the substituents.
3-Amino-5-methyl-1-phenyl-2-pyrrolidinone: The non-stereoisomeric form of the compound.
Uniqueness: (trans)-3-Amino-5-methyl-1-phenyl-2-pyrrolidinone is unique due to its specific trans configuration, which can influence its reactivity and interactions with other molecules. This configuration may result in different biological activities and chemical properties compared to its cis isomer and other similar compounds.
Propiedades
Número CAS |
4915-39-3 |
|---|---|
Fórmula molecular |
C11H14N2O |
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
(3R,5R)-3-amino-5-methyl-1-phenylpyrrolidin-2-one |
InChI |
InChI=1S/C11H14N2O/c1-8-7-10(12)11(14)13(8)9-5-3-2-4-6-9/h2-6,8,10H,7,12H2,1H3/t8-,10-/m1/s1 |
Clave InChI |
XGXDBLPZUSKNSA-PSASIEDQSA-N |
SMILES isomérico |
C[C@@H]1C[C@H](C(=O)N1C2=CC=CC=C2)N |
SMILES canónico |
CC1CC(C(=O)N1C2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[5-(Methoxycarbonyl)-2-methylfuran-3-yl]boronic acid](/img/structure/B11927148.png)
![1-benzyl-N,N-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11927150.png)





![Hexadecyl[6-(hexadecylamino)-2,3,4,5-tetrahydroxyhexyl]amine](/img/structure/B11927185.png)
![2-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-azanidylcarbonyl-6-chlorobenzenesulfinate;1-methyl-4-propan-2-ylbenzene;ruthenium(2+)](/img/structure/B11927196.png)
![6-NitroH-imidazo[1,2-a]pyridine](/img/structure/B11927201.png)
![tert-butyl N-[(tert-butoxy)carbonyl]-N-(2-chloro-9H-purin-6-yl)carbamate](/img/structure/B11927205.png)


